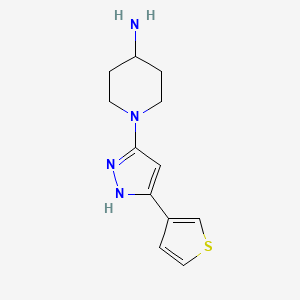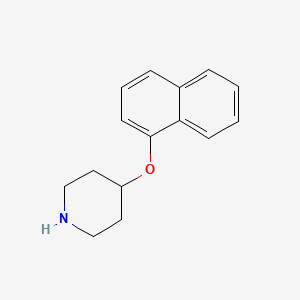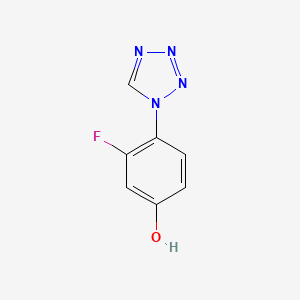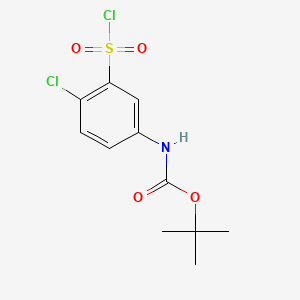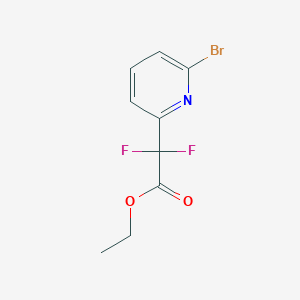
(6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and two fluorine atoms attached to the acetic acid ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6th position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Introduction of Difluoroacetic Acid Ethyl Ester Group: The brominated pyridine is then reacted with difluoroacetic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized pyridine derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include reduced pyridine derivatives with the bromine atom removed or replaced by hydrogen.
科学的研究の応用
(6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar pyridine core and exhibit various biological activities, including antifibrotic and anticancer properties.
Fluorinated Pyridines: Compounds with fluorine atoms attached to the pyridine ring, such as 2-, 3-, and 4-fluoropyridines, have unique chemical and biological properties.
Uniqueness
(6-Bromo-pyridin-2-yl)-difluoro-acetic acid ethyl ester is unique due to the presence of both bromine and difluoroacetic acid ethyl ester groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
分子式 |
C9H8BrF2NO2 |
|---|---|
分子量 |
280.07 g/mol |
IUPAC名 |
ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)6-4-3-5-7(10)13-6/h3-5H,2H2,1H3 |
InChIキー |
XAOIKBAAWFIIRJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=NC(=CC=C1)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


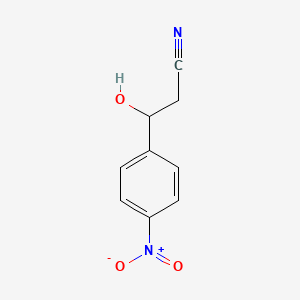
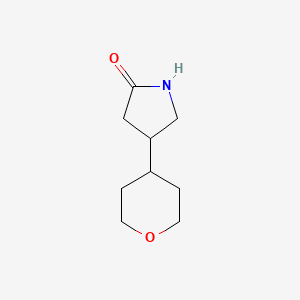


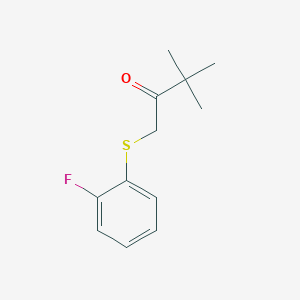
![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)
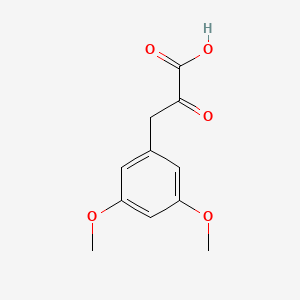
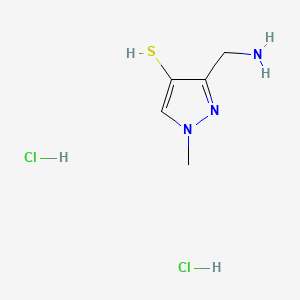

![[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526150.png)
